molecular formula C12H14F5NO B15052570 (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine

(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine

Cat. No.: B15052570
M. Wt: 283.24 g/mol
InChI Key: GMEDZPFBDJOVFZ-UHFFFAOYSA-N
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Description

(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the third position and an amine group attached to a pentafluoroethyloxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves multiple steps. One common method starts with the preparation of 3-methyl-benzyl chloride through the chlorination of 3-methyl toluene using chlorine gas in the presence of a catalyst like pyridine . The next step involves the reaction of 3-methyl-benzyl chloride with 2-pentafluoroethyloxyethylamine under basic conditions to form the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperature and pressure.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pentafluoroethyloxyethyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-benzyl chloride: A precursor in the synthesis of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine.

    2-Pentafluoroethyloxyethylamine: Another precursor used in the synthesis.

    Benzylamine: A simpler amine with similar reactivity but lacking the fluorinated chain.

Uniqueness

This compound is unique due to the presence of the pentafluoroethyloxyethyl chain, which imparts distinct chemical and physical properties. This fluorinated chain can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14F5NO

Molecular Weight

283.24 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C12H14F5NO/c1-9-3-2-4-10(7-9)8-18-5-6-19-12(16,17)11(13,14)15/h2-4,7,18H,5-6,8H2,1H3

InChI Key

GMEDZPFBDJOVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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